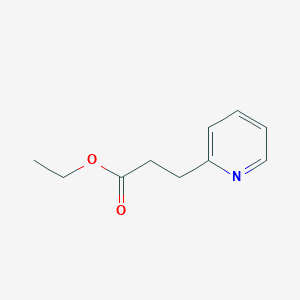
3-(pyridin-2-YL)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-(pyridin-2-YL)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(pyridin-2-YL)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(pyridin-2-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyridin-2-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
3-(pyridin-2-YL)propanoate d'éthyle : est un composé précieux en chimie médicinale en raison de sa polyvalence structurale. Il sert de bloc de construction pour la synthèse de diverses molécules bioactives, en particulier celles ayant des effets thérapeutiques potentiels contre les maladies. Par exemple, c’est un intermédiaire dans la synthèse du Dabigatran etexilate, un inhibiteur de la thrombine utilisé pour traiter les thromboses et les maladies cardiovasculaires .
Recherche pharmaceutique
Dans la recherche pharmaceutique, ce composé est utilisé pour créer de nouveaux candidats médicaments. Sa partie pyridine est un motif commun dans les médicaments en raison de son hétérocycle azoté, qui contribue souvent à l'affinité de liaison et à la spécificité envers les cibles biologiques. Le groupe ester éthylique peut être modifié pour modifier les propriétés pharmacocinétiques du médicament .
Synthèse agrochimique
La réactivité du composé le rend approprié pour le développement d'agrochimiques. Il peut être utilisé pour synthétiser des herbicides, des fongicides et des insecticides. Le cycle pyridine peut interagir avec diverses enzymes et récepteurs chez les ravageurs, conduisant au développement de composés efficaces pour lutter contre les ravageurs agricoles .
Fabrication de produits chimiques fins
This compound : est également important dans la fabrication de produits chimiques fins, qui sont des substances chimiques pures, complexes et uniques. Ces produits chimiques sont produits en quantités limitées et utilisés comme matières premières ou intermédiaires pour des applications spécialisées, notamment l'électronique, les catalyseurs et les matériaux photographiques .
Science des matériaux
En science des matériaux, ce composé peut contribuer à la synthèse de nouveaux matériaux présentant des propriétés souhaitables. Par exemple, il peut être utilisé pour créer des polymères avec des caractéristiques spécifiques telles que la conductivité, la biodégradabilité ou la stabilité thermique. Le cycle pyridine peut conférer une rigidité aux chaînes polymères, affectant les propriétés du matériau .
Biomarqueurs pour la recherche sur le tabac et le cancer
Enfin, This compound a des applications dans la recherche sur le cancer. Il est utilisé dans l'étude des métabolites carcinogènes urinaires humains, fournissant des informations sur la consommation de tabac et le cancer. Le composé peut servir de biomarqueur dans les études épidémiologiques pour comprendre la relation entre l'exposition au tabac et le risque de cancer.
Propriétés
IUPAC Name |
ethyl 3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKDYGYSPXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324180 | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-74-4 | |
| Record name | 2739-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

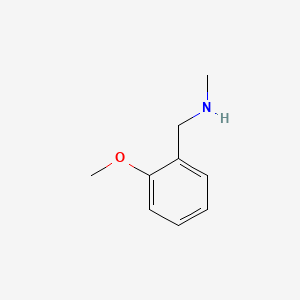
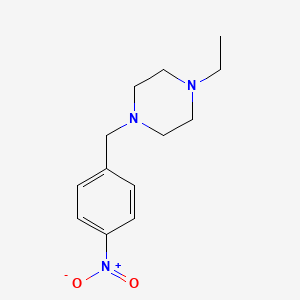



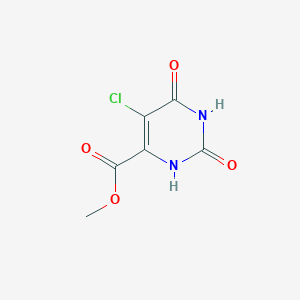


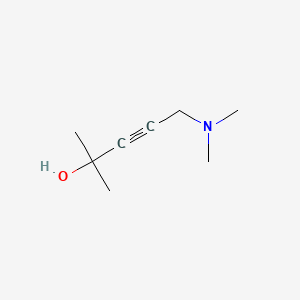
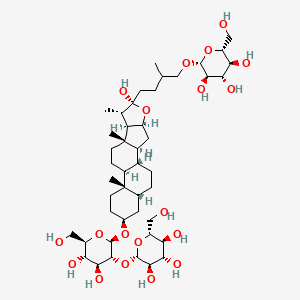
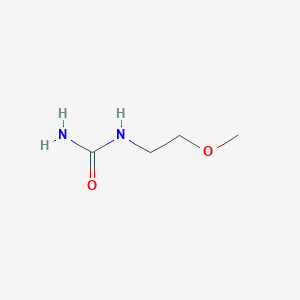

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
